molecular formula C22H15FN4OS B2459488 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1173249-78-9

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

Cat. No. B2459488
CAS RN: 1173249-78-9
M. Wt: 402.45
InChI Key: AZEDVKVOXHNKJV-UHFFFAOYSA-N
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Description

Benzothiazoles, which are part of the structure of your compound, are a type of heterocyclic compound. They are found in a wide range of natural products and have a variety of medicinal and biological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling reactions with amines . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can react with hydrazonoyl halides to yield 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be measured, and the IR spectrum can provide information about the functional groups present .

Scientific Research Applications

Future Directions

Benzothiazole derivatives have a wide range of medicinal and biological properties, making them a promising area for future research. They could potentially be developed into new drugs for treating various diseases .

properties

IUPAC Name

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4OS/c1-13-10-20(25-21(28)16-7-6-14-4-2-3-5-15(14)11-16)27(26-13)22-24-18-9-8-17(23)12-19(18)29-22/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEDVKVOXHNKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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